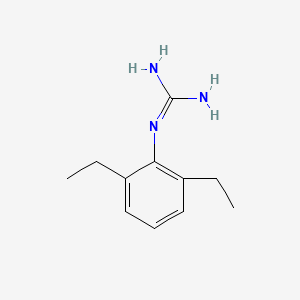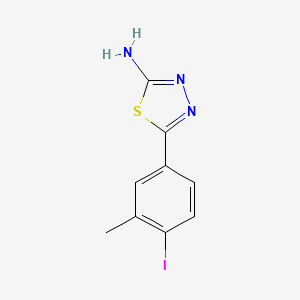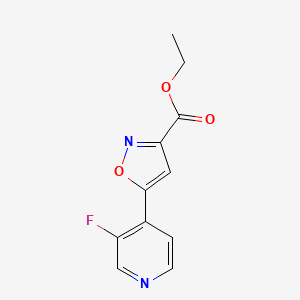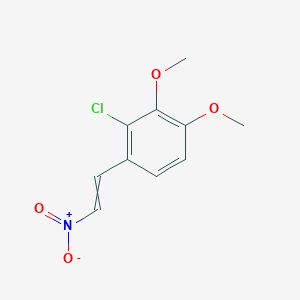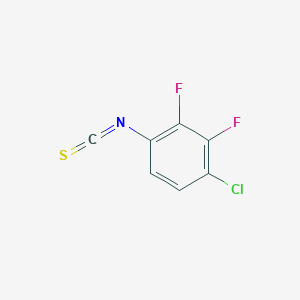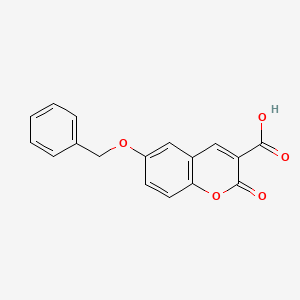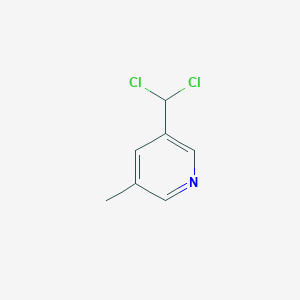
4-(2-Ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid is an organic compound with the molecular formula C11H16O4 It is known for its unique structure, which includes a cyclohexane ring substituted with an ethoxy-oxoethylidene group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with ethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(2-Ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxy-oxoethylidene group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.
科学的研究の応用
4-(2-Ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(2-Ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The ethoxy-oxoethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and binding properties.
類似化合物との比較
Similar Compounds
- 4-(2-Ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
- Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexanecarboxylate
Uniqueness
4-(2-Ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specific research and industrial contexts.
特性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h7,9H,2-6H2,1H3,(H,13,14) |
InChIキー |
MMCDZLFBJGBEFO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C1CCC(CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



